2-(2-Bromocyclohexen-1-yl)propan-2-ol
Description
2-(2-Bromocyclohexen-1-yl)propan-2-ol is a brominated alicyclic alcohol characterized by a cyclohexene ring substituted with a bromine atom at position 2 and a tertiary propanol group at the same position. The compound’s structure combines the reactivity of a brominated alkene with the steric and electronic effects of a tertiary alcohol, making it a versatile intermediate in organic synthesis.
Safety data for closely related compounds, such as 2-bromo-3-cyclohexylprop-2-en-1-ol (CAS 127652-85-1), highlight precautions for inhalation exposure and recommend standard laboratory handling protocols .
Properties
IUPAC Name |
2-(2-bromocyclohexen-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDAMBVNSZJOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(CCCC1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromocyclohexen-1-yl)propan-2-ol typically involves the bromination of cyclohexene followed by the addition of a propan-2-ol group. One common method involves the reaction of cyclohexene with bromine in the presence of a solvent such as dichloromethane to form 2-bromocyclohexene. This intermediate is then reacted with propan-2-ol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromocyclohexen-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a cyclohexene derivative without the bromine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-bromocyclohexen-1-yl)propan-2-one.
Reduction: Formation of cyclohexen-1-ylpropan-2-ol.
Substitution: Formation of 2-(2-hydroxycyclohexen-1-yl)propan-2-ol or other substituted derivatives.
Scientific Research Applications
2-(2-Bromocyclohexen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromocyclohexen-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Bromocyclohexen-1-yl)propan-2-ol with structurally related brominated alcohols, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
Cyclohexene vs. Aromatic Systems
- The target compound’s cyclohexene ring offers strain-driven reactivity, enabling ring-opening or Diels-Alder reactions. In contrast, 2-(6-bromo-2,3-difluorophenyl)propan-2-ol () features an aromatic bromine and fluorine substituents, favoring electrophilic substitution or cross-coupling reactions .
- 2-(4-Bromophenyl)-2-methylpropan-1-ol () has a brominated benzene ring, conferring rigidity and hydrophobicity, which may enhance binding in pharmaceutical applications .
Alcohol Position and Branching The tertiary alcohol in the target compound reduces nucleophilicity compared to primary alcohols like 3-bromo-2-(bromomethyl)-1-propanol (), which is more reactive in esterification or oxidation . Branched analogs, such as 2-(4-bromophenyl)-2-methylpropan-1-ol, exhibit steric hindrance that could slow reaction kinetics but improve thermal stability .
Halogenation Patterns Di-brominated 3-bromo-2-(bromomethyl)-1-propanol () may act as a bifunctional electrophile in polymerization, whereas mono-brominated compounds like the target are more selective in substitution reactions .
Biological Activity
2-(2-Bromocyclohexen-1-yl)propan-2-ol, also known by its CAS number 211865-69-9, is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a cyclohexene moiety, is of interest in medicinal chemistry and organic synthesis due to its unique structural properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H15BrO. Its structure includes:
- A brominated cyclohexene ring
- A propanol side chain
This configuration allows for diverse chemical reactivity, making it a valuable intermediate in various synthetic applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features possess antimicrobial properties. For instance, derivatives of brominated cyclohexenes have been evaluated for their efficacy against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with microbial cells.
Enzyme Inhibition
There is evidence suggesting that this compound may act as an inhibitor for specific enzymes. For example, it could potentially inhibit lipases or cytochrome P450 enzymes, which are crucial in metabolic pathways. Such interactions could lead to significant implications in drug metabolism and pharmacokinetics.
Case Studies
The biological activity of this compound may be attributed to its ability to interact with cellular targets:
- Membrane Interaction : The hydrophobic nature of the cyclohexene ring could facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
- Enzyme Binding : The alcohol functional group can participate in hydrogen bonding with enzyme active sites, potentially leading to competitive inhibition.
Research Findings
Recent studies have focused on synthesizing derivatives and evaluating their biological activities. For example:
| Compound | Activity | Reference |
|---|---|---|
| 2-(Bromocyclohexenyl)propanol | Antimicrobial | |
| Cyclohexene derivatives | Lipase inhibition | |
| Related brominated compounds | Anticancer |
These findings highlight the need for further exploration into the biological activities of this compound specifically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
